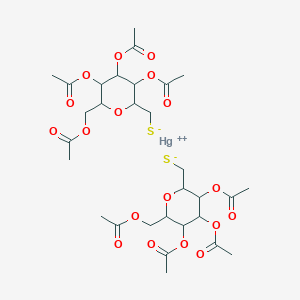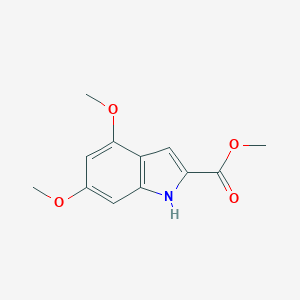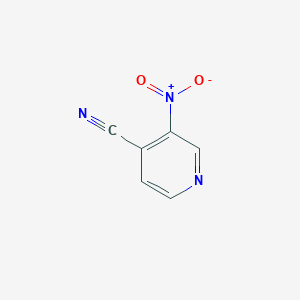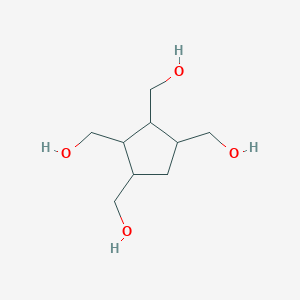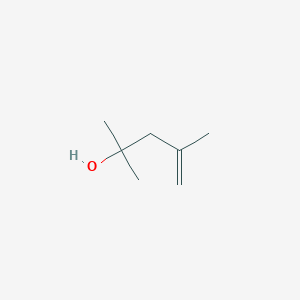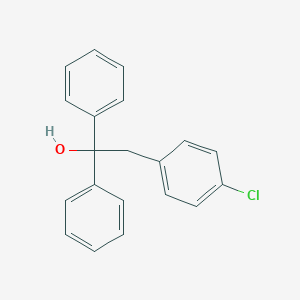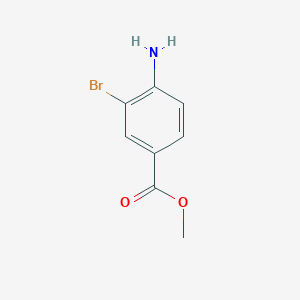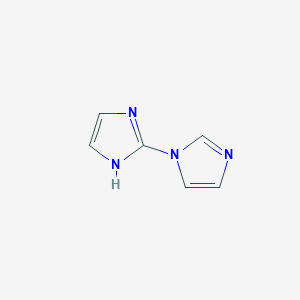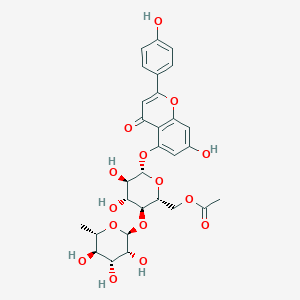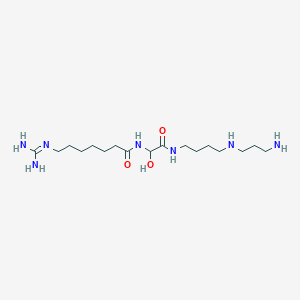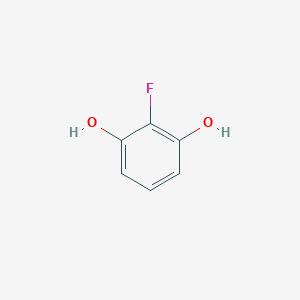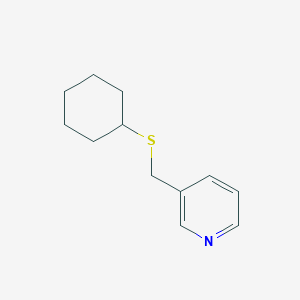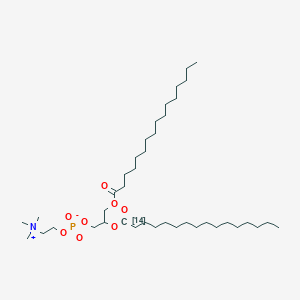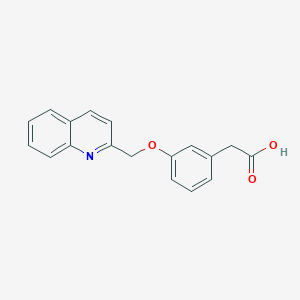![molecular formula C11H16O2 B025801 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol CAS No. 110690-16-9](/img/structure/B25801.png)
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, also known as Hydroxytyrosol, is a phenolic compound that is found in olive oil. It is a potent antioxidant and has been found to have numerous health benefits. In recent years, there has been a lot of scientific research on Hydroxytyrosol, which has led to its growing popularity in the field of medicine.
Mechanism Of Action
The mechanism of action of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It also appears to have a modulatory effect on various signaling pathways, which can help to reduce inflammation and promote cell survival.
Biochemical And Physiological Effects
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues, which can help to prevent aging and disease. It also has a protective effect on the cardiovascular system, by reducing inflammation and improving blood flow. Additionally, it has been found to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Future Directions
There are many potential future directions for research on 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol may have a role in the prevention and treatment of obesity and diabetes. Additionally, there is ongoing research on the use of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in the development of new drugs for the treatment of cancer.
Synthesis Methods
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is extracted from olives and is synthesized through a multi-step process. The first step involves the hydrolysis of oleuropein, which is a glycoside found in olives. This is followed by the decarboxylation of the resulting hydroxytyrosol glucoside, which leads to the formation of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol.
Scientific Research Applications
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have a protective effect on the cardiovascular system and can help to lower blood pressure and reduce the risk of heart disease.
properties
CAS RN |
110690-16-9 |
|---|---|
Product Name |
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol |
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-[2-(1-hydroxyethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3 |
InChI Key |
RIJUMYIJQXFPQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CCCO)O |
Canonical SMILES |
CC(C1=CC=CC=C1CCCO)O |
synonyms |
Benzenepropanol, 2-(1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



